Driselase
Description
Nature and Complex Enzymatic Composition Driselase is characterized by its complex composition, primarily consisting of enzymes that target plant and fungal cell wall polysaccharides. The main enzymatic activities found in this compound include cellulases, hemicellulases, and pectinases.creative-enzymes.commedchemexpress.comontosight.aiscientificlabs.iesigmaaldrich.comkrackeler.comcreative-enzymes.comcreative-enzymes.comThis blend of enzymes allows this compound to effectively hydrolyze cellulose (B213188), hemicellulose, and pectin (B1162225), which are major components of plant cell walls.creative-enzymes.comontosight.aicreative-enzymes.comSome preparations may also contain other glycoside hydrolases and proteases, further contributing to its broad substrate specificity.creative-enzymes.comontosight.aiThe specific composition can vary depending on the microbial source and manufacturing process.creative-enzymes.com
The diverse enzymatic profile of this compound makes it a potent tool for applications requiring the breakdown of complex plant materials, such as protoplast preparation from plant cells and fungal mycelia. creative-enzymes.commedchemexpress.cominvivochem.comglpbio.comsigmaaldrich.comscientificlabs.iesigmaaldrich.comkrackeler.comsigmaaldrich.com Research has demonstrated that this compound is highly effective in polysaccharide digestion and can significantly increase the compliance of cell walls. medchemexpress.cominvivochem.com Studies on protoplast production in fungi like Fusarium verticillioides and Eutypella sp. have shown that combinations of enzymes including this compound can lead to high protoplast yields, indicating the synergistic activity of its components in degrading fungal cell walls. nih.govresearchgate.net
Data illustrating the enzymatic activities within this compound preparations can highlight its complex nature. While specific activity data for a complete this compound preparation can vary, research often focuses on the purification and characterization of individual enzyme components from the source organism. For example, a study on Irpex lacteus, a source of this compound, involved isolating a rhamnogalacturonase, indicating the presence of diverse pectinolytic activities within the crude preparation. researchgate.net
Fungal Origin and Diversity of Microbial Sources this compound is derived from fungal sources.creative-enzymes.comontosight.aiglpbio.comA prominent source identified for this compound is the fungus Irpex lacteus, a wood-decaying basidiomycete.creative-enzymes.comresearchgate.netcdnsciencepub.comlclane.netIrpex lacteus is known to produce a variety of enzymes, including cellulases, hemicellulases, and pectinases, consistent with the composition of this compound.creative-enzymes.comresearchgate.netlclane.netThis fungus has also been studied for its production of secondary metabolites and its potential in various biotechnological applications, including lignin (B12514952) degradation and enzyme production.researchgate.net
Another reported source for commercial this compound preparations is Trichoderma viride, a different fungal species known for its robust cellulase (B1617823) production. creative-enzymes.com Additionally, some commercial preparations are broadly listed as being sourced from Basidiomycetes sp., indicating that various species within this class of fungi can be utilized for this compound production. medchemexpress.comontosight.aisigmaaldrich.comscientificlabs.iesigmaaldrich.comkrackeler.comsigmaaldrich.comcreative-enzymes.comsigmaaldrich.comscientificlabs.ie The diversity of fungal sources contributes to potential variations in the exact enzymatic composition and activity profiles observed in different this compound products.
The use of fungal fermentation for producing this compound allows for the co-expression of multiple cell wall-degrading enzymes, resulting in the complex mixture that is effective in breaking down diverse plant and fungal polysaccharides. creative-enzymes.comontosight.aiecostore.com Research into the specific fungal strains and fermentation conditions can further optimize the production and enzymatic profile of this compound for targeted applications.
Structure
2D Structure
Properties
CAS No. |
85186-71-6 |
|---|---|
Molecular Formula |
C63H78O6S2 |
Molecular Weight |
995.4 g/mol |
IUPAC Name |
2-[4,16-bis(benzenesulfonyl)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-11-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3 |
InChI Key |
DCOQAGJHKBSTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C |
Origin of Product |
United States |
Enzymatic Activity and Catalytic Mechanisms of Driselase
Constituent Enzyme Activities within the Driselase Complex
The effectiveness of this compound in degrading plant cell walls stems from its rich blend of enzymes, each with specific substrate targets.
Cellulolytic Enzyme System Components
Cellulolytic enzymes are crucial for breaking down cellulose (B213188), a primary structural component of plant cell walls. This compound contains various cellulases, including endoglucanases and cellobiohydrolases creative-enzymes.comtandfonline.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comoxfordreference.comontosight.aisigmaaldrich.comscientificlabs.iecenmed.comsigmaaldrich.com.
Endoglucanases: These enzymes (e.g., endo-1,4-β-D-glucan 4-glucanohydrolase, EC 3.2.1.4) randomly cleave internal β-1,4-glucosidic linkages in the cellulose chain, creating new chain ends sigmaaldrich.com. An endoglucanase (En-1) has been purified from Irpex lacteus this compound tandfonline.comnih.govoup.com.
Cellobiohydrolases: These enzymes (e.g., exo-cellobiohydrolase, EC 3.2.1.91) act processively on the reducing or non-reducing ends of cellulose chains, releasing cellobiose (B7769950) units nih.govoup.comtandfonline.com. Cellobiohydrolase I (Ex-1) is a major cellulolytic enzyme found in this compound from Irpex lacteus tandfonline.comnih.govoup.com. Cellobiohydrolase II (Ex-4) has also been identified and purified from this compound tandfonline.com.
Research has investigated the synergistic effect between endoglucanases and cellobiohydrolases from this compound in the hydrolysis of crystalline cellulose tandfonline.com.
Hemicellulolytic Enzyme System Components
Hemicellulases target hemicelluloses, branched polysaccharides that, along with cellulose and lignin (B12514952), form the plant cell wall matrix google.com. This compound is known to contain significant hemicellulase (B13383388) activity, including xylanases and laminarinases creative-enzymes.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comoxfordreference.comontosight.aisigmaaldrich.comscientificlabs.iecenmed.comsigmaaldrich.comgoogle.comcambridge.org.
Xylanases: These enzymes (e.g., endo-1,4-beta-xylanase, EC 3.2.1.8) hydrolyze the β-1,4-xylosidic linkages in xylans, the main components of hemicellulose nih.govnih.gov. Two endo-1,4-beta-xylanases, Xylanase I and Xylanase III, have been purified from Irpex lacteus this compound nih.gov.
Laminarinases: These enzymes (e.g., endo-1,3(4)-β-glucanase, EC 3.2.1.6) hydrolyze β-1,3- or β-1,4-linkages in β-D-glucans, such as laminarin sigmaaldrich.comgoogle.commedchemexpress.com. This compound is reported to contain laminarinase activity sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comoxfordreference.comsigmaaldrich.comscientificlabs.iecenmed.comsigmaaldrich.comgoogle.comcambridge.org.
Studies have utilized this compound to assess the digestion of arabinoxylans, highlighting its hemicellulolytic capabilities sigmaaldrich.comscientificlabs.iechemicalbook.com.
Pectinolytic Enzyme System Components
Pectinases are essential for the degradation of pectin (B1162225), a complex polysaccharide found in the primary cell walls and middle lamella of plants lakeheadu.ca. This compound contains pectinolytic activity, including pectinases and rhamnogalacturonases creative-enzymes.comcreative-enzymes.comontosight.aiinvivochem.comscientificlabs.iechemicalbook.comlakeheadu.caresearchgate.nettandfonline.com.
Pectinases: This is a broad category of enzymes that degrade pectic substances. This compound's pectinolytic activity contributes to the breakdown of pectin-like compounds in plant materials creative-enzymes.comcreative-enzymes.com.
Rhamnogalacturonases: These enzymes act on rhamnogalacturonan, a structural component of pectin lakeheadu.caresearchgate.nettandfonline.com. A novel rhamnogalacturonase acting on acetylated substrates has been detected and purified from Irpex lacteus this compound sigmaaldrich.comscientificlabs.iechemicalbook.comresearchgate.netbrill.comnih.govresearchgate.net. This enzyme exhibits activity on both acetylated and non-acetylated rhamnogalacturonan, producing oligomers esterified by an acetyl group nih.govresearchgate.net.
Research on the degradation of rhamnogalacturonan by this compound suggests the presence of enzymes capable of cleaving the rhamnose-galacturonate backbone tandfonline.com.
Glycosidase Activities
This compound contains various glycoside hydrolases creative-enzymes.com. While specific examples like β-galactosidases and α-xylosidases are mentioned in the outline, the search results broadly indicate the presence of glycosidases that break down glycosidic bonds in carbohydrates creative-enzymes.comontosight.ai. These activities contribute to the complete hydrolysis of complex polysaccharides into simpler sugar units.
Substrate Specificity and Hydrolysis Profiles
This compound exhibits broad substrate specificity due to its multi-enzymatic nature, effectively degrading major plant cell wall polysaccharides such as polygalacturonan, rhamnogalacturonan, xylan (B1165943), cellulose, laminarin, galactan, arabinan, and mannan (B1593421) researchgate.net. It is also noted to be tolerant of polyphenol crosslinks, including ferulates, diferulates, and p-coumarates researchgate.net.
Studies on the hydrolysis of specific substrates by this compound and its purified components provide insight into its catalytic mechanisms. For example, purified xylanases from this compound show different hydrolysis profiles of larchwood xylan, producing varying amounts of xylose, xylobiose, and xylotriose (B1631234) nih.gov. Xylanase I produced mainly xylose, xylobiose, and xylotriose, while Xylanase III primarily yielded xylobiose and xylotriose nih.gov. Neither enzyme hydrolyzed xylobiose nih.gov.
Hydrolysis of rhamnogalacturonan by this compound has been shown to produce galacturonate and neutral sugars, indicating the breakdown of the pectic backbone and side chains tandfonline.com. The novel rhamnogalacturonase purified from this compound is capable of hydrolyzing both acetylated and non-acetylated rhamnogalacturonan, generating oligomers with acetylated galacturonic acid residues nih.govresearchgate.net.
While this compound is a potent cell wall degrading enzyme mixture, research indicates that massive digestion of the cell wall by this compound may not be sufficient to induce cell wall creep, a process that appears to require the selective functionality of enzymes like Cel12A or α-expansin osti.govnih.govmedchemexpress.com. This suggests that while this compound can extensively hydrolyze cell wall components, the specific mode of action and synergy between individual enzymes are critical for particular biological effects like cell wall extension osti.gov.
The diverse enzymatic activities within this compound allow for the efficient breakdown of complex plant cell wall structures, making it a valuable tool in various industrial and research applications.
Cellulose Degradation Patterns and Products
The cellulolytic components of this compound are responsible for the breakdown of cellulose, a linear polymer of β(1→4)-linked D-glucose units wikipedia.org. Studies on this compound have identified an exo-cellulase component that acts on cellulose substrates. This enzyme has been shown to produce primarily cellobiose, a disaccharide of glucose, from both soluble substrates like carboxymethylcellulose (CMC) and insoluble forms such as Avicel and cotton in the initial stages of hydrolysis nih.gov.
Research indicates that this compound's action on cellulose involves the sequential removal of cellulose microfibrils from the superficial lamellae of plant cell walls osti.gov. This layer-by-layer degradation contributes to the softening and reduced mechanical stiffness of the cell wall osti.gov. While this compound is a potent wall-digesting enzyme preparation, it has been observed that, despite extensive hydrolysis, it does not necessarily induce cell wall creep, a process associated with wall loosening osti.gov. This suggests specific mechanisms or the absence of certain bifunctional enzymatic activities required for such an effect osti.gov.
Hemicellulose Hydrolysis Mechanisms
Hemicelluloses represent a diverse group of branched polysaccharides found in plant cell walls, with xylan being a prominent example wikipedia.orgchem960.com. Xylan is primarily composed of β(1→4)-linked xylose units chem960.comwikipedia.orgdaneshyari.com. This compound contains hemicellulases that are effective in hydrolyzing these complex structures creative-enzymes.comontosight.ai.
The hemicellulolytic activity of this compound leads to the breakdown of hemicelluloses into simpler sugars ontosight.ai. Given that xylan is a major component of hemicellulose, xylose is a primary product of this hydrolysis chem960.comwikipedia.orgdaneshyari.com. The specific mechanisms employed by the hemicellulases in this compound involve cleaving the glycosidic bonds within the hemicellulose backbone and its side chains, releasing various oligosaccharides and monosaccharides.
Pectin Decomposition Dynamics
Pectin is a complex polysaccharide present in plant cell walls, largely composed of α(1→4)-linked D-galacturonic acid units sci-hub.senih.govresearchgate.netuq.edu.au. This compound possesses significant pectinolytic activity, which is crucial for its applications in processes like fruit juice clarification creative-enzymes.comcreative-enzymes.com.
The pectinases within this compound catalyze the decomposition of pectin by hydrolyzing the glycosidic linkages in its backbone and side chains. This action breaks down the complex pectin network, leading to reduced viscosity and improved clarity in plant-derived liquids creative-enzymes.comcreative-enzymes.com. The primary monosaccharide product of complete pectin hydrolysis is galacturonic acid sci-hub.senih.govresearchgate.netuq.edu.aunih.gov. The effectiveness of pectin degradation can be influenced by structural features of pectin, such as the degree of methylesterification (DM) and acetylation (DA) conicet.gov.ar.
Tolerance to Substrate Substitutions (e.g., acetyl groups)
The polysaccharides in plant cell walls, particularly hemicelluloses and pectins, often carry substituent groups such as acetyl, arabinosyl, and glucuronosyl residues chem960.comsci-hub.se. These substitutions can significantly impact the accessibility and susceptibility of the polysaccharide backbone to enzymatic hydrolysis.
While direct studies specifically detailing this compound's tolerance to various substrate substitutions like acetyl groups were not extensively found in the search results, research on enzymatic degradation of plant cell wall components acknowledges the influence of such modifications conicet.gov.ar. For example, the degree of acetylation in pectin affects its properties and likely its enzymatic degradation conicet.gov.ar. Given that this compound is a mixture of enzymes, it is plausible that different components within the mixture exhibit varying degrees of tolerance or even specific activities (like acetyl esterases, though not explicitly listed in the primary composition descriptions) that help in overcoming the barrier posed by these substitutions. Further detailed research would be required to fully elucidate this compound's specific mechanisms and efficiency in hydrolyzing substituted polysaccharides.
Synergistic Enzymatic Actions within and with External Enzyme Systems
Furthermore, this compound can be used in combination with other enzyme systems to enhance specific outcomes. The effectiveness of combining this compound with other enzymes, such as lysing enzymes, has been reported for applications like the production of protoplasts from fungal conidia, highlighting the potential for synergistic or complementary actions with external enzymatic preparations invivochem.com. The combined activities of cellulases, hemicellulases, and pectinases within this compound, along with potential synergistic interactions, allow for the comprehensive degradation of the diverse polymeric components of plant cell walls.
Reaction Kinetics and Theoretical Catalytic Models
The enzymatic activity of this compound is influenced by environmental factors such as pH and temperature. Optimal activity for this compound is typically observed within a neutral to slightly acidic pH range, approximately pH 5.0-6.0, and a temperature range of 40°C to 50°C creative-enzymes.com. The enzyme preparation generally exhibits activity across a broader range of pH (4.5-8.0) and temperature (30-60°C) ontosight.ai.
While specific detailed reaction kinetics parameters (such as Km and Vmax values for various substrates) and theoretical catalytic models for the entire this compound mixture or its individual components were not extensively detailed in the provided search results, observations regarding its hydrolytic action offer some insight. For instance, the hydrolysis of CMC by the exo-cellulase component of this compound shows an initial rapid stage followed by a significant slowdown nih.gov, suggesting changes in substrate accessibility or enzyme activity over time. Developing comprehensive kinetic models for a complex mixture like this compound is challenging due to the variety of enzymes, substrates, and potential interactions present. Theoretical catalytic models for the individual enzyme classes within this compound (cellulases, hemicellulases, pectinases) would generally involve mechanisms of glycosidic bond hydrolysis, often proceeding via general acid catalysis and involving retaining or inverting mechanisms depending on the specific glycoside hydrolase family.
Regulation of Driselase Activity
Environmental Factors Influencing Enzymatic Activity
Environmental conditions play a significant role in determining the rate and efficiency of enzymatic reactions catalyzed by Driselase. Variations in pH and temperature are particularly critical, as they can affect enzyme structure, substrate binding, and catalytic turnover.
pH Optimization and Stability Profiles
Enzyme stability across a range of pH values is also a critical characteristic for practical applications. This compound from Basidiomycetes sp. has shown a pH optimum for stability between pH 4 and 8. sigmaaldrich.comsigmaaldrich.com This broad stability profile indicates that this compound can maintain a significant portion of its activity over a considerable pH range, which is advantageous for processes that may involve moderate fluctuations in acidity or alkalinity.
The influence of pH on this compound activity and stability can be summarized as follows:
| Parameter | Optimal Range (Activity) | Stability Range (Optimum) | Source/Component |
| Overall this compound | pH 5.0-6.0 creative-enzymes.com | Not specified | Trichoderma viride (typical) creative-enzymes.com |
| This compound | pH 4.5-8.0 ontosight.ai | Not specified | Basidiomycetes sp. (typical) ontosight.ai |
| RGase Component | pH 4.5-5 nih.govresearchgate.net | Not specified | Irpex lacteus nih.govresearchgate.net |
| This compound | Not specified | pH 4-8 sigmaaldrich.comsigmaaldrich.com | Basidiomycetes sp. sigmaaldrich.comsigmaaldrich.com |
Temperature Dependence and Profiles
This compound is reported to have a wide temperature range for activity, spanning from 30°C to 60°C. ontosight.ai While higher temperatures can increase reaction rates, prolonged exposure to temperatures significantly above the optimum can lead to irreversible denaturation and loss of activity. For specific applications like protoplast preparation from Eutypella sp. D-1 using this compound in combination with lysing enzyme, an enzymatic hydrolysis temperature of 28°C was found to be optimal, with yields decreasing significantly at higher temperatures, indicating the sensitivity of the enzyme system in this context. nih.gov
The thermal stability of this compound is also an important consideration. While the product is chemically stable at standard ambient temperatures, the recommended storage temperature is -20°C to preserve enzyme activity over longer periods. sigmaaldrich.comnipissingu.cacreative-enzymes.com
The temperature characteristics of this compound activity are summarized below:
| Parameter | Optimal Range (Activity) | Stability (Storage) | Source/Component |
| Overall this compound | 40°C-50°C creative-enzymes.com | Not specified | Trichoderma viride (typical) creative-enzymes.com |
| This compound | 30°C-60°C ontosight.ai | Not specified | Basidiomycetes sp. (typical) ontosight.ai |
| RGase Component | 40°C-50°C nih.govresearchgate.net | Not specified | Irpex lacteus nih.govresearchgate.net |
| Xylanase I | 60°C nih.gov | Not specified | Irpex lacteus nih.gov |
| Xylanase III | 70°C nih.gov | Not specified | Irpex lacteus nih.gov |
| This compound (Protoplast Prep) | 28°C nih.gov | Not specified | Eutypella sp. D-1 (application) nih.gov |
| This compound | Not specified | -20°C sigmaaldrich.comnipissingu.cacreative-enzymes.com | Commercial preparation sigmaaldrich.comnipissingu.cacreative-enzymes.com |
Effects of Inorganic Ions and Essential Co-factors
The activity of enzymes within the this compound complex can be influenced by the presence of inorganic ions, which may act as essential co-factors or modulators. Co-factors are non-protein chemical compounds or metallic ions required for an enzyme's catalytic activity. shivajicollege.ac.instudysmarter.co.uklibretexts.org They can enhance catalytic properties, facilitate substrate binding, or aid in achieving the correct enzyme conformation. studysmarter.co.ukfiveable.me
Specific ions have been shown to affect the activity of this compound or its components. The presence of certain ions, such as calcium (Ca2+) and magnesium (Mg2+), can stimulate the activity of some enzymes within the this compound complex. creative-enzymes.com For example, a recombinant endo-polygalacturonase activity, likely a component of this compound's pectinolytic activity, was found to be enhanced by the presence of Mg2+. researchgate.net Ca2+ ions are also known to stimulate the activity of certain enzymes. creative-enzymes.comsigmaaldrich.com
Conversely, heavy metal ions are well-established inhibitors of enzyme activity. Ions such as mercury (Hg2+), silver (Ag+), manganese (Mn2+), copper (Cu2+), zinc (Zn2+), and ferric iron (Fe3+) have been shown to inhibit enzymatic activity. nih.govshivajicollege.ac.infrontiersin.orgsigmaaldrich.com Specifically, the activity of two xylanases purified from this compound was considerably inhibited by Hg2+, Ag+, and Mn2+. nih.gov Heavy metal ions can exert their inhibitory effects by binding to various groups on the enzyme, such as sulfhydryl (-SH) groups, leading to conformational changes or blocking the active site. shivajicollege.ac.insigmaaldrich.com
While the role of specific essential co-factors for all enzymes within the this compound mixture is not exhaustively detailed in the provided information, the general principle that inorganic ions can act as co-factors or modulators applies. Cofactor binding can contribute to stabilizing the active conformation of an enzyme, which is essential for its function. fiveable.me
Mechanisms of Enzymatic Inhibition and Activation
Enzyme activity can be controlled through mechanisms of inhibition and activation, involving molecules that bind to the enzyme and alter its catalytic rate. Inhibitors decrease enzyme activity, while activators increase it. fiveable.melecturio.com
Inhibition of this compound activity can occur through various mechanisms. General inhibitors of enzyme activity, such as heavy metals, detergents, and organic solvents, have been reported to reduce or completely inhibit this compound activity. creative-enzymes.com Heavy metal ions, as discussed, can act as potent inhibitors, often through irreversible binding to critical functional groups on the enzyme. shivajicollege.ac.insigmaaldrich.com
Enzyme inhibition can be categorized as reversible or irreversible. libretexts.org Reversible inhibitors bind through non-covalent interactions and can dissociate from the enzyme. Types of reversible inhibition include:
Competitive inhibition: The inhibitor structurally resembles the substrate and competes for binding to the enzyme's active site. lecturio.comlibretexts.org
Noncompetitive inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. lecturio.comlibretexts.org Heavy metals can sometimes act as non-competitive inhibitors. shivajicollege.ac.in
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. lecturio.comlibretexts.org
Irreversible inhibitors form stable, often covalent, bonds with the enzyme, leading to a permanent loss of activity. sigmaaldrich.comlibretexts.org Heavy metal ions are frequently irreversible inhibitors, particularly for enzymes with accessible sulfhydryl groups. shivajicollege.ac.insigmaaldrich.com Suicide inhibitors are a special class of irreversible inhibitors that are converted into a reactive form by the enzyme itself, which then inactivates the enzyme. sigmaaldrich.com
Enzymatic activity can also be enhanced through activation. Activators bind to enzymes and increase their catalytic rate. fiveable.melecturio.com One mechanism of activation is allosteric activation, where an activator binds to a regulatory site distinct from the active site, inducing a conformational change that improves substrate binding or catalytic turnover. fiveable.melecturio.com The binding of essential co-factors, such as certain inorganic ions, can also be considered a form of activation, as they are necessary for the enzyme's proper function and can stabilize the active conformation. fiveable.me
Specific to this compound, it has been noted to contain angiotensin-1 converting enzyme (ACE) inhibitory activity, which contributes to certain observed biological effects, such as antihypertensive properties. cambridge.org This indicates that components within the this compound mixture can act as inhibitors of other enzymes.
Biotechnological Production and Engineering of Driselase Components
Microbial Strain Selection and Optimization for Enzyme Production
The primary sources for commercial Driselase preparations are filamentous fungi, particularly certain species within the Basidiomycetes and Trichoderma genera, as well as Irpex lacteus. creative-enzymes.comsigmaaldrich.comontosight.ai Strain selection focuses on organisms with high natural production levels of cellulolytic, hemicellulolytic, and pectinolytic enzymes. Optimization of cultivation conditions, including media composition, temperature, and pH, is crucial for enhancing enzyme secretion and activity. creative-enzymes.comontosight.aiunirioja.es
Basidiomycetes species, such as Irpex lacteus, are known producers of enzymes found in this compound. creative-enzymes.comtandfonline.comcreative-enzymes.com Fermentation methodologies for Basidiomycetes typically involve submerged or solid-state fermentation, utilizing various carbon sources, often including lignocellulosic biomass, to induce the production of cell wall-degrading enzymes. unirioja.esmdpi.com Studies have explored optimizing media composition and cultivation time to enhance enzyme yields. For instance, research on Irpex lacteus has shown that the activity of enzyme cocktails can be influenced by cultivation time and post-cultivation treatments like ultrasound. mdpi.com
Trichoderma species, notably Trichoderma viride, are also significant sources of enzymes present in this compound. creative-enzymes.com Trichoderma are well-regarded for their prolific production of extracellular enzymes, including cellulases and hemicellulases. frontiersin.org Cultivation strategies for Trichoderma often involve submerged fermentation in media containing cellulose (B213188) or other polysaccharides as inducers. frontiersin.org Optimization studies focus on factors such as nutrient levels, pH, aeration, and fermentation duration to maximize enzyme production. Trichoderma strains are also explored for their ability to produce bioactive substances and enzymes for various applications, including biocontrol, which involves the production of cell wall-degrading enzymes. nih.govresearchgate.net
Irpex lacteus, a white-rot basidiomycete, is a recognized source for commercial this compound, with strain MC-2 specifically mentioned in production. tandfonline.comtandfonline.com Cultivation of I. lacteus for enzyme production can be carried out using various media and conditions. unirioja.es Enzyme harvesting typically involves separating the fungal biomass from the culture medium, followed by downstream processing steps such as concentration and purification to obtain the crude or refined enzyme preparation. researchgate.net Research has investigated the efficiency of enzyme cocktails produced from I. lacteus under different cultivation durations and the impact of methods like ultrasound on enzyme release. mdpi.com
Trichoderma spp. Cultivation Strategies
Genetic Engineering Approaches for Enhanced Enzyme Expression
Genetic engineering offers powerful tools to improve the production and characteristics of this compound components. These approaches aim to enhance the expression levels of target enzyme genes and, in some cases, modify the enzymes themselves for improved activity or stability.
Gene cloning involves isolating the DNA sequences encoding the desired cellulases, hemicellulases, or pectinases from the native fungal producers. bio-rad.com These genes can then be inserted into suitable expression vectors and introduced into host organisms for heterologous expression. bio-rad.comnih.gov Heterologous expression allows for the production of specific this compound components in host systems that may offer advantages such as higher expression levels, easier purification, or controlled production. mdpi.com Studies have reported the cloning and heterologous expression of specific enzymes from Irpex lacteus, such as endoglucanase I, in hosts like Saccharomyces cerevisiae. tandfonline.com This enables the production of individual enzyme components for detailed study or specific applications.
Promoters are DNA sequences that control the initiation of gene transcription and thus regulate gene expression levels. nih.gov Promoter engineering involves modifying or selecting strong and inducible promoters to drive high-level expression of the cloned enzyme genes in the chosen host organism. nih.gov This can significantly increase the yield of the desired this compound components. Research in fungal genetic engineering, while not always specifically focused on this compound components, highlights the importance of promoter selection for effective gene expression in various fungal hosts. nih.govnih.gov Utilizing strong constitutive or inducible promoters can lead to overproduction of the target enzymes, making the production process more efficient.
Here is a data table summarizing some of the microbial sources and enzyme types associated with this compound production:
| Microbial Source | Associated Enzyme Types | Notes |
| Basidiomycetes sp. | Cellulase (B1617823), Hemicellulase (B13383388), Pectinase (B1165727), Endo-1,3-β-glucanase, Xylanase, Laminarinase sigmaaldrich.comcreative-enzymes.comkrackeler.comsigmaaldrich.com | Source for commercial this compound creative-enzymes.comsigmaaldrich.comontosight.ai |
| Trichoderma viride | Various glycoside hydrolases, proteases, cellulases creative-enzymes.com | Source for commercial this compound creative-enzymes.com |
| Irpex lacteus | Cellulolytic and hemicellulolytic enzymes, Rhamnogalacturonase, Exo-β-(1->3)-galactanase tandfonline.comtandfonline.comresearchgate.nettandfonline.com | Specific strain MC-2 used in production tandfonline.comtandfonline.com |
| Aspergillus niger | Hemicellulase, Cellulase cenmed.comlabsolu.cainvivochem.cn | Mentioned as a source for some enzymes found in similar preparations. |
Detailed Research Findings:
Research on Irpex lacteus strain NK-1 has identified at least 11 cellulolytic and hemicellulolytic enzymes containing carbohydrate-binding modules (CBM1) with various amino acid motifs for cellulose binding. tandfonline.com Fractionation studies on this compound from I. lacteus have been performed to separate proteins based on their affinity to cellulose. tandfonline.com
Studies on the heterologous expression of I. lacteus enzymes, such as endoglucanase I (En-1), in Saccharomyces cerevisiae have shown that the recombinant enzyme can exhibit similar enzymatic properties to the native enzyme purified from this compound, although specific activity may vary depending on the expression system. tandfonline.com For instance, recombinant En-1 in S. cerevisiae showed similar optimum pH (5.0) and temperature (50°C) as the original En-1 from this compound. tandfonline.com
Investigation into protoplast preparation, a process where this compound is often used, has explored the effectiveness of this compound alone and in combination with other enzymes for cell wall degradation in various fungi, including Fusarium verticillioides and Cordyceps cicadae. mdpi.commedchemexpress.com
Optimization of Expression Systems (e.g., Pichia pastoris)
Pichia pastoris (now known as Komagataella phaffii) is a widely recognized expression system for producing heterologous proteins, including fungal enzymes mdpi.comnih.govnih.gov. It is considered an attractive host due to its ability to secrete active proteins efficiently, which simplifies downstream purification mdpi.comnih.govthermofisher.com. P. pastoris offers advantages such as high-density cell growth, relatively rapid expression times, and the capability to perform post-translational modifications like protein folding and glycosylation, similar to higher eukaryotes nih.govthermofisher.comisomerase.com.
Optimization of P. pastoris expression systems for producing enzymes typically involves several strategies:
Vector Construction: Utilizing appropriate vectors like pPICZ and pGAPZ is common. Codon optimization of the target enzyme sequence is crucial to enhance protein secretion, stability, and function mdpi.com.
Signal Sequences: The choice and engineering of signal sequences, such as the Saccharomyces cerevisiae α-factor signal sequence, significantly impact the expression level of the foreign protein mdpi.comthermofisher.com.
Strain Selection: Selecting hyper-resistant clones against selection markers can lead to improved expression levels frontiersin.org.
Culture Condition Optimization: Fine-tuning fermentation conditions, including initial cell density, methanol (B129727) concentration (for inducible promoters like AOX1), yeast nitrogen base concentration, temperature, pH, and incubation time, is essential to achieve maximum protein production nih.govnih.govfrontiersin.orgasm.org. Optimal conditions can vary depending on the specific enzyme being expressed and the P. pastoris strain used nih.govnih.gov.
High-Cell-Density Fermentation: This technique can facilitate high enzyme production with reduced maintenance and simplified downstream processing mdpi.com.
While the search results discuss the successful expression and optimization of other fungal enzymes like xylanase and lipase (B570770) in P. pastoris mdpi.comasm.org, specific detailed studies on the optimization of P. pastoris for expressing individual components of this compound were not prominently found. However, the principles and techniques described for other fungal enzymes in P. pastoris are directly applicable to this compound components. For instance, optimization studies for a thermostable xylanase in P. pastoris demonstrated that initial cell density was a critical parameter and that medium optimization could significantly increase enzyme expression yield asm.org.
Enzyme Immobilization Techniques for Process Enhancement
Various techniques are employed for enzyme immobilization, broadly categorized as:
Adsorption: Enzymes are physically adsorbed onto the surface of a carrier material through weak interactions nih.gov.
Covalent Binding: Enzymes are chemically linked to a support matrix via covalent bonds researchgate.netnih.gov.
Entrapment: Enzymes are physically trapped within a porous matrix or membrane researchgate.netnih.gove-asct.org.
Cross-linking: Enzymes are cross-linked to each other or to a support using bi- or multifunctional reagents researchgate.netnih.govresearchgate.net.
Common support materials for enzyme immobilization include natural polymers like alginate, chitosan, cellulose, and pectin (B1162225), as well as synthetic polymers and inorganic materials nih.govmdpi.com.
Research indicates that immobilized fungal enzymes often exhibit improved catalytic activities and efficiencies, including increased thermal and ionic stability frontiersin.org. For example, studies on immobilizing fungal lipases have shown enhanced stability and reusability frontiersin.orgmdpi.com. One study on novel enzymes with diosgenin-producing activity derived from Aspergillus flavus demonstrated that immobilization using sodium alginate improved their stability, acid and alkaline resistance, and reusability, with the relative enzyme activity maintained at over 70% after six cycles of use mdpi.com.
The optimization of immobilization parameters, such as the type and concentration of the support material, enzyme concentration, immobilization time, and pH, is critical to achieving high enzyme activity recovery and stability in the immobilized form mdpi.com.
Table 1: Examples of Enzyme Immobilization Methods and Supports
| Immobilization Method | Description | Example Support Materials | Potential Benefits |
| Adsorption | Physical attachment to a carrier surface via weak forces. | Polysaccharide derivatives, synthetic polymers, glass nih.gov | Simple, often mild conditions. |
| Covalent Binding | Chemical linkage to a support matrix. | Various activated supports nih.gov | Strong attachment, less enzyme leaching. |
| Entrapment | Confinement within a porous matrix or membrane. | Alginate, polyacrylamide gels, membranes nih.gove-asct.orgmdpi.com | Protects enzyme from environment, allows substrate diffusion. |
| Cross-linking | Formation of intermolecular links between enzyme molecules or with a support. | Glutaraldehyde, other bifunctional reagents researchgate.netnih.govresearchgate.net | Can create robust, support-free biocatalysts. |
Table 2: Research Findings on Fungal Enzyme Immobilization (Examples)
| Enzyme Source/Type | Immobilization Method/Support | Key Finding | Citation |
| Aspergillus flavus enzymes | Sodium alginate entrapment | Improved stability, acid/alkaline resistance, 70.3% activity after 6 cycles. | mdpi.com |
| Fungal Lipases | Various carriers | Improved catalytic activities, increased thermal and ionic stability. | frontiersin.org |
| Candida sp. 99–125 Lipase | Adsorption + Entrapment | Good reusability, over 70% conversion after 10 cycles in biodiesel production. | mdpi.com |
Structural Biology and Mechanistic Insights into Driselase Function
Molecular Architecture of Individual Constituent Enzymes
The efficacy of Driselase stems from the combined action of its constituent enzymes, each possessing distinct molecular architectures adapted for specific substrate hydrolysis. The main components, cellulases, xylanases, and β-glucosidases, exhibit diverse structural features reflecting their varied roles in polysaccharide deconstruction.
Cellulases are not a single enzyme but rather a synergistic system comprising several types, including endoglucanases, exocellulases (cellobiohydrolases), and β-glucosidases. atamanchemicals.comwikipedia.orgchemicalbook.com These different classes of cellulases possess varied structures and modes of action to efficiently degrade cellulose (B213188), a linear polymer of β-1,4-linked glucose units. atamanchemicals.comwikipedia.org Structurally, cellulases are diverse, with at least seven different protein folds identified across ten families. atamanchemicals.com Many cellulases feature a modular design, incorporating a catalytic domain responsible for hydrolysis and a carbohydrate-binding module (CBM) that facilitates interaction with the cellulose substrate. atamanchemicals.comrcsb.org These domains are often connected by flexible linkers. rcsb.org Examples of observed structural motifs in cellulases include beta/alpha barrels atamanchemicals.comwikipedia.org and (α/α)6-barrel structures. nih.gov The specific architecture, including the shape of the substrate-binding site, is tuned for specialized function, such as cleaving internal bonds or processing chain ends. rcsb.org
Xylanases are key enzymes targeting xylan (B1165943), the principal polysaccharide component of hemicellulose. nih.govmycosphere.orgnih.gov Xylanases are classified into various glycoside hydrolase (GH) families, such as GH5, GH8, GH10, GH11, GH30, and GH43, based on their amino acid sequences and structural features. researchgate.net GH11 xylanases, which are considered "true" xylanases due to their high substrate specificity, commonly adopt a characteristic β-jelly roll fold architecture, often described as resembling a partially closed right hand. nih.govresearchgate.net This single-domain structure contains specific subsites crucial for substrate binding. nih.gov Structural and sequence analyses of xylanases reveal distinct catalytic domains and sometimes separate carbohydrate-binding or non-catalytic domains that can influence properties like thermostability. nih.gov
β-Glucosidases typically catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues, playing a crucial role in the complete breakdown of cellulose by converting cellobiose (B7769950) and other cellodextrins into glucose. wikipedia.orgproteopedia.orgmdpi.com These enzymes are found in GH families GH1, GH3, GH5, GH9, and GH30. nih.gov GH1 β-glucosidases generally exhibit an (α/β)8 TIM-barrel structure with a pocket-like catalytic channel. mdpi.com In contrast, GH3 β-glucosidases have a more complex two-domain structure, consisting of a (β/α)8 TIM-barrel fold and an α/β sandwich domain, with the active site located at the interface between these two domains. nih.govmdpi.com The catalytic mechanism involves specific carboxylate residues within the active site. nih.govproteopedia.org
Detailed Substrate-Enzyme Interaction Analysis
The enzymatic activity of this compound relies on the specific interactions between its constituent enzymes and the complex polysaccharides of the plant cell wall. This compound effectively degrades these structures by hydrolyzing the glycosidic bonds within cellulose, hemicellulose, and pectin (B1162225). creative-enzymes.comcreative-enzymes.comsigmaaldrich.com Studies using techniques like atomic force microscopy have shown that this compound treatment can remove cellulose microfibrils layer-by-layer and digest the matrix polysaccharides or linkers that provide structural integrity to the cell wall. osti.govnih.gov
The interaction of cellulases with cellulose involves the binding of the enzyme to the cellulose chain, followed by the hydrolysis of β-1,4-glycosidic linkages. atamanchemicals.comwikipedia.orgchemicalbook.com Endoglucanases initiate the process by cleaving internal bonds within the cellulose chain, thereby disrupting the crystalline structure and exposing more chain ends. atamanchemicals.comchemicalbook.com Exocellulases then act on these exposed ends, progressively releasing cellobiose units. atamanchemicals.comchemicalbook.com Finally, β-glucosidases hydrolyze cellobiose into glucose. proteopedia.org The interaction is often facilitated by CBMs, which enhance the enzyme's affinity for the insoluble cellulose substrate. rcsb.org Substrate binding to cellulases can induce conformational changes in the enzyme, which are important for catalytic activity. atamanchemicals.comwikipedia.org
Xylanases interact with xylan by binding to the polysaccharide backbone and hydrolyzing the β-1,4-glycosidic linkages. nih.govmycosphere.org The substrate binding site in xylanases involves specific amino acid residues, such as tyrosine and tryptophan, which play a role in substrate recognition and binding. nih.gov The catalytic mechanism typically involves glutamate (B1630785) and aspartate residues acting as catalytic acid/base and nucleophile. nih.gov Xylanases can employ either a double displacement mechanism, resulting in the retention of the anomeric configuration, or a single displacement mechanism, leading to inversion. nih.gov The interaction with xylan and its breakdown products is also relevant for the regulation of xylanase production, as low molecular weight xylan fragments can act as inducers. nih.govoup.com
β-Glucosidases interact with their substrates, such as cellobiose, within their active site. This site is structured to accommodate the substrate and facilitate the hydrolytic reaction. wikipedia.org The active site architecture, which can include pockets, clefts, and tunnels, is crucial for substrate recognition and binding. wikipedia.org Substrate binding is mediated by interactions such as hydrogen bonding and hydrophobic forces between the substrate and amino acid residues in the active site. mdpi.com The catalytic hydrolysis of the glycosidic bond involves the precise positioning and action of catalytic residues, typically carboxylates. nih.govproteopedia.org
Advanced Analytical Methodologies in Driselase Research
Chromatographic Separations for Enzyme Component and Product Analysis (e.g., HPLC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS), are indispensable for the separation and detailed analysis of the individual enzymatic components within the Driselase preparation and for the identification and characterization of the diverse array of products generated through its enzymatic breakdown of complex substrates. shimadzu.comcreative-proteomics.comrajithperera.com
HPLC serves as a powerful separation technique that resolves molecules based on differences in their chemical and physical interactions with a stationary phase as they are carried through a column by a mobile phase. shimadzu.comcreative-proteomics.com The choice of stationary and mobile phases dictates the separation mechanism, which can be based on properties such as polarity, size, or charge. This separation capability is critical for resolving the various enzymes present in the complex this compound cocktail. Following separation by HPLC, the eluted components or reaction products can be introduced into a mass spectrometer for detection and characterization. shimadzu.comcreative-proteomics.comrajithperera.com
The coupling of HPLC with MS (HPLC-MS) enables the identification and quantification of separated molecules by measuring their mass-to-charge ratio (m/z). shimadzu.comcreative-proteomics.comrajithperera.com More advanced configurations, such as tandem MS (MS/MS), provide additional structural information by fragmenting selected ions and analyzing the resulting fragment ions. creative-proteomics.comnih.govusf.edu This hyphenated technique offers significant capabilities for:
Enzyme Component Analysis: While specific studies detailing the use of HPLC-MS to identify all protein components of this compound were not the primary focus of the search results, this is a standard approach in proteomics, which routinely employs LC-MS/MS for the identification of peptides derived from protein digestion. usf.eduagresearch.co.nz Separating and identifying the individual enzymes contributes to understanding the complexity and potential variability of this compound preparations.
Product Analysis: Identifying and quantifying the wide range of oligosaccharides, monosaccharides, and other molecular species released from the enzymatic digestion of complex plant cell wall polysaccharides, including cellulose (B213188), hemicellulose, and pectin (B1162225). For example, this compound digestion of spinach-leaf cell walls yielded arabino-oligosaccharides and a feruloylated galactobiose, which were characterized using methods including mass spectrometry. sigmaaldrich.com Mass spectrometry was also employed to analyze putative unsaturated digalacturonic acid produced from this compound digestion of de-esterified date fruit cell walls. oup.com HPLC-MS/MS is recognized as an effective method for the simultaneous analysis and quantification of multiple components within complex mixtures. nih.gov
The adaptability of HPLC, offering various stationary phases (e.g., C18 for reversed-phase separation) and gradient elution capabilities, combined with the high sensitivity and specificity of MS detection, establishes HPLC-MS as an essential tool for elucidating the biochemical activities of this compound and characterizing the intricate profiles of the products it generates. creative-proteomics.comnih.gov
Atomic Force Microscopy (AFM) in Plant Cell Wall Interaction Studies
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that allows for the visualization of surface topography and the measurement of mechanical properties at the nanoscale. researchgate.net In the context of this compound research, AFM is particularly valuable for providing real-time visualization of the effects of this compound on the structural integrity of plant cell walls and for quantifying changes in their mechanical characteristics during enzymatic degradation. nih.govosti.govresearchgate.netmdpi.com
Studies employing AFM have yielded direct visual evidence of the interaction between this compound and plant cell wall structures. For instance, AFM investigations of onion epidermal cell walls treated with this compound have demonstrated the sequential removal of cellulose microfibrils from the superficial lamellae, layer by layer. nih.govosti.govresearchgate.net This removal of key structural components directly contributes to a reduction in the mechanical stiffness of the cell wall, resulting in softening. nih.govosti.govresearchgate.net
AFM can also be utilized to quantitatively assess alterations in the mechanical properties of cell walls, such as their tensile and indentation compliance, following enzymatic treatment. Research has indicated that this compound treatment significantly increased the plastic compliance of onion cell walls, with a comparatively smaller impact on their elastic compliance. osti.gov Notably, despite inducing significant softening and increasing plastic compliance, this compound treatment in these studies did not lead to cell wall creep, which is a form of irreversible extension. nih.govosti.govresearchgate.net This observation suggests that the various enzymatic activities within the this compound mixture differentially affect distinct mechanical properties of the cell wall and highlights a contrast with the effects of other enzymes, such as Cel12A, which was shown to induce creep. nih.govosti.govresearchgate.net
Consequently, AFM provides critical nanoscale insights into the mechanisms by which the enzymes in this compound dismantle the complex architecture of plant cell walls and the subsequent changes in their mechanical behavior. nih.govosti.govresearchgate.netmdpi.com
Proteomic and Glycomic Approaches for Compositional Analysis
Given that this compound is a complex preparation comprising multiple enzymes and potentially associated glycans, the application of proteomic and glycomic approaches is crucial for obtaining a comprehensive understanding of its molecular composition.
Proteomics: Proteomics involves the large-scale identification, characterization, and quantification of proteins within a biological sample. usf.eduagresearch.co.nz When applied to this compound, proteomic techniques aim to catalog the various protein components, which are the enzymes responsible for its catalytic activities. A typical proteomic workflow involves several key steps: protein extraction from the this compound preparation, enzymatic digestion (commonly using trypsin) to break down proteins into smaller peptides, separation of these peptides (frequently by HPLC), and subsequent analysis using tandem mass spectrometry (LC-MS/MS). usf.eduagresearch.co.nz The mass spectra generated are then analyzed and compared against protein sequence databases to identify the proteins present in the original sample. usf.edu
While extensive detailed proteomic studies specifically focused on providing a complete inventory of all protein components within this compound were not the primary outcome of the search, proteomic analysis has been employed in research contexts involving this compound. For instance, quantitative proteomic analysis was conducted in a study examining the effects of this compound treatment on moss protonema, illustrating the use of these methods in conjunction with this compound as an experimental tool. frontiersin.orgresearchgate.net Identifying the specific enzymes and their relative abundances within different batches or sources of this compound using quantitative proteomics can contribute to standardizing preparations and understanding variations in their enzymatic profiles.
Glycomics: Glycomics is dedicated to the comprehensive study of glycans (carbohydrates) within a biological system. nih.govbiorxiv.orgneb.com Enzymes, including those found in this compound, can undergo glycosylation, a post-translational modification involving the attachment of carbohydrate chains. Glycomic analysis can elucidate the nature and diversity of these attached glycans on the enzyme components. Furthermore, given that this compound's primary function is the degradation of complex plant cell wall polysaccharides, which are themselves major classes of glycans, glycomic approaches are essential for analyzing the complex mixture of oligosaccharide and monosaccharide products released by this compound activity.
Techniques commonly employed in glycomics include mass spectrometry, often coupled with chromatographic separation methods like HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. nih.govneb.comresearchgate.net Preparatory steps often involve enzymatic digestion, potentially utilizing this compound itself or specific glycosidases, to release glycans from glycoproteins or to break down complex polysaccharides into smaller, more manageable fragments for analysis. nih.govresearchgate.net Mass spectrometry is then used to determine the mass and infer the structure of these glycan fragments. nih.govneb.comresearchgate.net
Research investigating the action of this compound on plant cell walls has included the characterization of released carbohydrates, which falls within the domain of glycomics. For example, the characterization of feruloylated oligosaccharides released from spinach cell walls following this compound digestion involved analytical techniques consistent with a glycomic analysis pipeline. sigmaaldrich.com Analyzing the complete profile of glycans released from different types of plant cell walls by this compound using advanced glycomic methods can provide a detailed understanding of its substrate specificity and the molecular mechanisms underlying plant cell wall deconstruction.
Collectively, proteomic and glycomic analyses offer complementary perspectives, providing a detailed molecular inventory of the enzyme preparation itself and a thorough characterization of the complex carbohydrate products it generates upon acting on substrates.
Applications of Driselase in Academic Research
Protoplast Isolation and Regeneration Studies
Protoplasts, plant or fungal cells devoid of their rigid cell walls, are crucial for various research techniques, including genetic transformation, somatic hybridization, and physiological studies. Driselase is a key enzyme used in the enzymatic method for protoplast isolation. sigmaaldrich.comglpbio.com
Methodologies for Plant Protoplast Formation
The enzymatic isolation of plant protoplasts typically involves incubating plant tissues in a solution containing cell wall-degrading enzymes like this compound, often in combination with other enzymes such as cellulase (B1617823) "Onozuka", Meicelase, and pectinase (B1165727). scielo.brunpatti.ac.id The specific enzyme combination and concentration, incubation time, temperature, and osmotic stabilizer are critical factors influencing protoplast yield and viability, and these parameters often require optimization depending on the plant species and tissue type. scielo.brunpatti.ac.id For instance, research on Etlingera elatior demonstrated that a combination of 3% Cellulase “Onozuka” R-10, 2% Meicelase, 1% this compound, 1% Dextran, and 5 mM MES with 0.6 M mannitol (B672) yielded the highest number of viable protoplasts from in vitro leaves. scielo.br Similarly, this compound has been successfully used for protoplast isolation from hornworts (Anthoceros agrestis), enabling transient transformation studies. uzh.chnih.gov Studies on Spathiphyllum wallisii and Anthurium scherzerianum also highlight the importance of optimizing this compound concentration in combination with cellulase and macerase for optimal protoplast yields from leaves and embryos. researchgate.net
Key factors in plant protoplast isolation using this compound include:
Enzyme Concentration and Combination: this compound is often used in mixtures with other enzymes like cellulase and pectinase to achieve efficient cell wall digestion. scielo.brunpatti.ac.idresearchgate.net
Osmotic Stabilizer: Mannitol, sucrose, or other osmotica are included in the enzyme solution to prevent cell lysis after the cell wall is removed. glpbio.comscielo.br Concentrations typically range from 0.5 M to 1.0 M. glpbio.comscielo.br
Incubation Conditions: Temperature, duration, and agitation (e.g., rotary shaking) of the incubation significantly impact protoplast yield and viability. scielo.br
Plant Material: The type and physiological state of the plant tissue (e.g., leaves, embryos, suspension cultures) influence the effectiveness of the enzymatic treatment. scielo.brunpatti.ac.id
An example of optimized conditions for protoplast isolation from E. elatior leaves is presented in the table below, illustrating the impact of enzyme combinations and incubation periods. scielo.br
| Enzyme Combination (%, w/v) | Osmotic Stabilizer (M) | Incubation Time (h) | Protoplast Yield (x 10⁵ g⁻¹ FW) | Viability (%) |
| 3% Cellulase R-10 + 2% Meicelase + 1% this compound + 1% Dextran + 5 mM MES | 0.6 M Mannitol | 15 | 22.0 | 96 |
| 1% Cellulase R-10 + 1% Macerozyme + 0.5% this compound | 0.4 M Mannitol | - | 21.7 - 22.0 | - |
Note: This table is intended to be interactive if rendered in a suitable environment.
Protocols for Fungal Protoplast Production
This compound is also effective in preparing protoplasts from various fungal species, which is essential for genetic studies, transformation, and strain improvement. glpbio.cominvivochem.com Similar to plant protoplast isolation, optimizing enzyme concentrations, osmotic stabilizers, and incubation conditions is crucial for maximizing fungal protoplast yields. mdpi.comoup.comnih.gov Studies on Fusarium verticillioides showed that a combination of this compound and lysing enzyme in 1 M potassium chloride was effective for protoplast production from germinated conidia. researchgate.net Research on the arctic-derived fungus Eutypella sp. demonstrated that an optimal combination of lysing enzyme and this compound with 0.75 M NaCl as an osmotic stabilizer significantly increased protoplast yield. nih.gov Another study comparing different enzymes for protoplast preparation in Cordyceps cicadae found that while Lywallzyme alone was highly effective, a combination of Lywallzyme and this compound also yielded a significant number of protoplasts. mdpi.com
Factors influencing fungal protoplast production with this compound include:
Enzyme Type and Concentration: this compound is often used in combination with other lytic enzymes like lysing enzyme or chitinase. oup.comnih.govresearchgate.net
Osmotic Stabilizer: Potassium chloride (KCl) and sodium chloride (NaCl) are commonly used osmotic stabilizers in fungal protoplast protocols, typically at concentrations around 1 M or 0.75 M. glpbio.comnih.govresearchgate.net Sucrose has also been used. mdpi.comcambridge.org
Fungal Age and Growth Stage: The age and growth conditions of the fungal culture can significantly impact cell wall composition and, consequently, protoplast yield. nih.gov
Incubation Time and Temperature: Optimal incubation periods and temperatures vary depending on the fungal species and enzyme combination used. mdpi.comnih.govresearchgate.net
A comparative study on Fusarium graminearum showed that this compound alone produced higher protoplast yields compared to other lytic enzymes tested, such as Glucanex and Novozyme, although yields varied among different strains. cambridge.org
Plant Cell Wall Dissection and Structural Characterization
The complex architecture and chemical composition of plant cell walls play vital roles in plant growth, development, and response to the environment. This compound is a valuable tool for dissecting cell wall components and characterizing their structural and mechanical properties. ontosight.aiglpbio.comcreative-enzymes.com
Analysis of Primary Cell Wall Mechanical Properties (e.g., softening vs. loosening)
This compound's ability to degrade key cell wall polysaccharides allows researchers to investigate the contribution of different components to the mechanical properties of the primary cell wall, such as stiffness, elasticity, plasticity, and creep (irreversible extension). Studies using this compound on isolated plant cell walls, such as those from onion epidermis, have provided insights into how enzymatic degradation affects these properties. nih.govosti.govosti.gov For example, this compound treatment was found to soften the cell wall by reducing its mechanical stiffness and increasing tensile compliance (both elastic and plastic components), but it did not induce wall loosening (creep). nih.govosti.govosti.gov This suggests that while this compound effectively degrades structural components like cellulose (B213188) microfibrils, which contributes to softening, the mechanisms underlying wall loosening may involve different processes or the modification of other wall components not fully targeted by this compound under the experimental conditions. nih.govosti.govosti.gov These findings highlight that softening and loosening are distinct mechanical properties influenced by different aspects of cell wall structure. nih.govosti.govosti.gov
Research findings on the effect of this compound on onion epidermal cell walls: nih.govosti.gov
| Enzyme Treatment | Effect on Mechanical Stiffness | Effect on Elastic Compliance | Effect on Plastic Compliance | Induction of Creep |
| This compound | Reduced (Softening) | Increased | Increased | No |
| Cel12A | Subtle change | Nearly tripled | Increased (45%) | Yes |
Note: This table is intended to be interactive if rendered in a suitable environment.
Elucidation of Polysaccharide Linkages and Architecture
This compound digestion, followed by chromatographic and electrophoretic analysis of the released products, is a technique used to study the polysaccharide composition and linkage patterns within cell walls. ed.ac.ukresearchgate.net By breaking down complex polysaccharides into smaller oligosaccharides and monosaccharides, this compound helps researchers identify the types of glycosidic linkages present and infer the structural organization of the cell wall matrix. ed.ac.ukresearchgate.net For instance, this compound digests of plant cell walls have been analyzed to identify characteristic oligosaccharides like isoprimeverose, which is diagnostic of xyloglucan. researchgate.netpnas.org This enzymatic approach, often combined with techniques like radiolabelling and mass spectrometry, provides detailed information about the abundance and structure of various cell wall polysaccharides, including cellulose, hemicelluloses (xylans, xyloglucans, mannans), and pectins. researchgate.netpnas.orgresearchgate.netfrontiersin.orgfrontiersin.org Studies using this compound digestion have contributed to understanding the evolution of cell wall composition across different plant lineages, from charophytes to angiosperms. researchgate.netresearchgate.net
Examples of polysaccharides and their components studied using this compound digestion: researchgate.netpnas.org
| Polysaccharide Class | Key Components/Linkages Studied with this compound Digestion | Diagnostic Oligosaccharides/Monosaccharides |
| Cellulose | β-(1→4)-D-glucan | Glucose |
| Hemicelluloses | α-xylo-β-glucans, β-xylans, β-mannans | Xylose, xylobiose, Mannose, Isoprimeverose |
| Pectins | α-D-galacturonate-rich (Homogalacturonan, RGI, RGII) | Galacturonic Acid, Rhamnose, Galactose |
Note: This table is intended to be interactive if rendered in a suitable environment.
Enzymatic Extraction of Bioactive Compounds from Plant Biomass for Research Purposes
This compound can be employed to enhance the extraction of bioactive compounds from plant biomass for research and potential applications. ontosight.ai The enzyme mixture's ability to degrade plant cell walls facilitates the release of intracellular compounds, making them more accessible for extraction by various solvents or techniques. researchgate.netresearchgate.net This enzymatic pre-treatment can improve the efficiency and yield of extraction processes. researchgate.netresearchgate.net For example, this compound has been used to enzymatically digest green tea residue, leading to the release of a fraction with apoptosis-inducing activity, highlighting its potential in isolating bioactive compounds with biological properties for further research. oup.com Enzyme-assisted extraction using this compound, often in combination with other enzymes like pectinase and proteases, can be integrated with techniques such as hot water or ethanol (B145695) extraction to obtain valuable compounds from plant materials. glpbio.comoup.com This approach is considered a greener alternative to traditional extraction methods that rely heavily on harsh chemicals. researchgate.net
Compounds potentially released or made more accessible by this compound treatment during extraction for research:
Polysaccharides and oligosaccharides derived from cell wall degradation. ed.ac.ukresearchgate.net
Intracellular bioactive compounds (e.g., polyphenols, alkaloids, terpenes) that were trapped within the cell wall matrix. researchgate.netresearchgate.netoup.com
Research on the this compound digestion of rice bran has identified tryptophan as a functional ingredient in the resulting fraction, suggesting the enzyme's utility in releasing specific compounds from biomass for further investigation into their biological effects. futurelearn.com
Development of CRISPR/Cas9-based Mutagenesis Protocols in Plants
The application of CRISPR/Cas9 technology has revolutionized plant genome editing. A key step in delivering the CRISPR/Cas9 components (such as plasmids encoding Cas9 and guide RNA, or pre-assembled ribonucleoprotein complexes) into plant cells is often through the use of protoplasts. Protoplasts, lacking a cell wall, are highly amenable to direct delivery methods like polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation. This compound plays a critical role in the efficient isolation of these protoplasts.
This compound is a complex mixture of enzymes, typically derived from fungi such as Trichoderma viride or Basidiomycetes species. creative-enzymes.comsigmaaldrich.comontosight.aikrackeler.com Its primary components include cellulases, hemicellulases, and pectinases. creative-enzymes.comsigmaaldrich.comontosight.aikrackeler.comoup.com These enzymes collectively break down the main polysaccharide components of the plant cell wall: cellulose, hemicellulose, and pectin (B1162225). slu.sefrontiersin.org The specific composition and activity of this compound preparations can vary, influencing their effectiveness in isolating protoplasts from different plant species and tissues.
The use of protoplasts in conjunction with CRISPR/Cas9 offers several advantages for plant mutagenesis. It allows for transient expression of the editing machinery, which can lead to DNA-free gene edits, circumventing concerns related to the integration of foreign DNA and simplifying regulatory processes for genetically modified organisms. slu.sefrontiersin.orgoup.commdpi.comfrontiersin.orgresearchgate.net Furthermore, protoplast systems enable rapid assessment of the efficiency of different guide RNAs and Cas proteins before proceeding to whole plant regeneration. frontiersin.orgnih.gov
Research has demonstrated the successful application of this compound-based protoplast isolation in developing CRISPR/Cas9 protocols for various plant species. For instance, this compound has been employed in mutagenesis protocols for Brachypodium distachyon and its allopolyploid relative, Brachypodium hybridum. sigmaaldrich.comkrackeler.com Studies on Lepidium campestre have also utilized this compound as part of the enzyme cocktail for protoplast isolation to enable transient CRISPR/Cas9 expression. slu.se
Optimizing the enzyme mixture and concentration is crucial for maximizing protoplast yield and viability, which directly impacts the efficiency of subsequent CRISPR/Cas9 transformation and plant regeneration. Different protocols may incorporate this compound alongside other enzymes like cellulase and macerozyme at varying concentrations. slu.se
The table below illustrates examples of enzyme compositions used in different protoplast isolation methods, highlighting the inclusion of this compound in some protocols for plant species targeted for CRISPR/Cas9 mutagenesis:
| Method | Cellulase RS (%) | Cellulase R10 (%) | Macerozyme R10 (%) | This compound (%) | Plant Species |
| Method 1.A | 1.5 | - | 0.6 | - | Lepidium campestre |
| Method 1.B | - | 0.1 | 0.03 | 0.04 | Lepidium campestre |
| Method 1.C | 1 | - | 0.2 | - | Lepidium campestre |
| Example Study 1 | - | - | - | Included | Brachypodium species |
Note: The specific concentrations and enzyme combinations are optimized based on the plant species and tissue type used for protoplast isolation. slu.semdpi.com
Detailed research findings indicate that the effectiveness of this compound, often in combination with other enzymes, is critical for achieving high yields of viable protoplasts necessary for efficient CRISPR/Cas9 delivery and subsequent regeneration of edited plants. mdpi.com The transient nature of CRISPR/Cas9 expression in protoplasts, facilitated by efficient cell wall degradation using enzymes like this compound, is a valuable strategy for achieving targeted mutagenesis without stable integration of the editing construct. frontiersin.orgoup.comfrontiersin.org
Future Research Directions and Translational Potential of Driselase
Discovery of Novel Enzyme Activities within the Driselase Complex
While this compound is known to contain a range of cellulases, hemicellulases, and pectinases, the complete spectrum of its enzymatic activities is still an area of active investigation. Research continues to identify and characterize novel enzymes within this complex mixture that may possess unique specificities or enhanced catalytic efficiencies towards various complex substrates. For instance, a novel rhamnogalacturonase (RGase) tolerant to acetylated substrates was detected and isolated from Irpex lacteus-derived this compound. researchgate.netnih.gov This enzyme demonstrated efficiency in degrading acetylated-pectin without requiring synergistic action from acetyl esterases. researchgate.net Further purification and characterization studies have isolated multiple rhamnogalacturonan hydrolases with varying isoelectric points from this compound, highlighting the diversity within the preparation. nih.gov The identification of such novel activities can lead to the discovery of enzymes tailored for specific industrial processes or the breakdown of particularly recalcitrant biomass components.
Research efforts often involve chromatographic techniques and mass spectrometry to purify and analyze individual enzyme components within the this compound mixture. researchgate.netnih.gov This allows for detailed characterization of their optimal pH and temperature ranges, substrate specificities, and modes of action. For example, a purified rhamnogalacturonan hydrolase from I. lacteus showed optimal activity between pH 4.5 and 5 and temperatures between 40°C and 50°C. researchgate.netnih.gov Analysis of hydrolysis products using techniques like mass spectrometry can reveal the specific linkages cleaved by these novel enzymes. nih.gov
| Enzyme Activity Identified | Source Organism | Key Characteristic | Reference |
| Rhamnogalacturonase (RGase) | Irpex lacteus | Tolerant to acetylated substrate | researchgate.netnih.gov |
| Endo-cellulase (CMCase type) | Irpex lacteus | Lower molecular weight (~15.5 kDa) | oup.com |
| Pectin (B1162225) Hydrolase | Irpex lacteus | Associated with soybean disintegrating activity | tandfonline.com |
Note: This table is intended to be interactive, allowing users to sort or filter by columns.
Rational Design and Directed Evolution for Tailored Specificity and Efficiency
To optimize this compound for specific applications, researchers are exploring protein engineering approaches, including rational design and directed evolution. Rational design involves making targeted modifications to enzyme structures based on detailed knowledge of their mechanisms and active sites to improve traits like substrate specificity, catalytic efficiency, or stability under specific conditions. nih.govpatsnap.com Directed evolution, on the other hand, mimics natural selection in the laboratory by creating libraries of enzyme variants through random mutagenesis and then selecting or screening for those with desired enhanced properties. nih.govsigmaaldrich.comwikipedia.org
These approaches can be used to tailor the enzymes present in this compound for improved performance in various industrial processes. For instance, engineering cellulases within the complex can enhance the efficient depolymerization of cellulose (B213188) in lignocellulosic biomass conversion. nih.gov While rational design requires significant prior knowledge of the enzyme, directed evolution can be applied even when detailed structural or mechanistic information is limited. sigmaaldrich.comwikipedia.org Combining these approaches can be a powerful strategy to explore a broader range of possibilities and achieve highly optimized enzyme variants. patsnap.com Future research may focus on engineering this compound components for increased tolerance to inhibitors, higher activity at commercially relevant temperatures and pH levels, or altered substrate preferences to target specific components of diverse biomass feedstocks.
Integration into Multi-Enzyme Cascade Systems for Complex Biomass Conversion
Given its nature as a mixture of synergistic enzymes, this compound is a prime candidate for integration into more complex multi-enzyme cascade systems. These systems involve coupling several enzymatic reactions in a single process to convert complex substrates into desired products efficiently, often without the need for isolating intermediates. sciepublish.commdpi.com Utilizing this compound, or specific components derived from it, within designed enzyme cascades can enhance the breakdown of complex biomass, such as plant cell walls, in a more comprehensive and efficient manner.
Role in Sustainable Biomass Valorization for Bioproducts and Biofuels
Biomass valorization, the process of converting renewable biomass resources into value-added products and biofuels, is a critical area for developing sustainable alternatives to fossil fuels and traditional chemicals. bioeasthub.czelsevier.comcureusjournals.com this compound, with its potent ability to degrade plant biomass, plays a significant role in this field. Its enzymatic activity can break down complex polysaccharides into fermentable sugars, which are essential feedstocks for the production of biofuels like bioethanol. creative-enzymes.comontosight.ai Beyond biofuels, these sugars and other breakdown products can serve as building blocks for a wide range of bioproducts, including biochemicals, biomaterials, and even food additives. bioeasthub.czelsevier.comkyushu-u.ac.jp
Future research will likely focus on optimizing the use of this compound, or engineered versions of its components, in biorefinery processes. This includes developing efficient pretreatment strategies to enhance enzyme accessibility to the biomass, optimizing enzyme loading and reaction conditions, and integrating enzymatic hydrolysis with fermentation or other conversion technologies. nih.gov this compound's application in breaking down agricultural residues, forestry waste, and other abundant lignocellulosic materials can contribute to a circular economy by transforming waste streams into valuable resources. bioeasthub.czcureusjournals.commdpi.com Research also explores its potential in extracting bioactive compounds from plant materials, further contributing to biomass valorization. ontosight.aicambridge.org
| Biomass Type | This compound Application | Potential Bioproducts/Biofuels | Reference |
| Lignocellulosic Biomass (e.g., wood, agricultural residues) | Hydrolysis of cellulose, hemicellulose, pectin | Fermentable sugars for bioethanol, biochemicals | creative-enzymes.comontosight.ainih.gov |
| Plant Cell Walls (general) | Cell wall degradation, protoplast formation | Analysis of cell wall structure, research tools | creative-enzymes.comontosight.aiglpbio.comsigmaaldrich.com |
| Soybean | Disintegration, release of intracellular substances | Improved feed efficiency | tandfonline.comcdnsciencepub.com |
| Rice Bran | Preparation of treated fractions | Dietary factors with potential health benefits | cambridge.org |
| Fruits/Pectin | Pectin degradation | Understanding fruit softening, potential for food processing | researchgate.netnih.govoup.com |
Note: This table is intended to be interactive, allowing users to sort or filter by columns.
Q & A
Q. How to design experiments assessing this compound’s role in novel applications, such as viral capsid protein isolation?
- Use polyclonal antibodies against target proteins (e.g., viral p12) to compare this compound-treated and untreated samples via Western blot. If proteins are lost during digestion (e.g., p12 in purified virus preparations), employ alternative lysis methods (e.g., sonication) and include protease inhibitors in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
